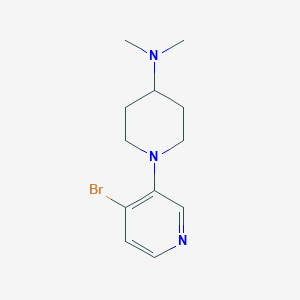
1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine
Vue d'ensemble
Description
1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its bromopyridine and piperidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-bromopyridine-3-carboxylic acid with N,N-dimethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-one.
Reduction: Reduction reactions can yield 1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine has shown potential as a kinase inhibitor , making it valuable in the development of drugs targeting various diseases, including cancer and neurological disorders. Its structural characteristics allow it to interact effectively with specific biological targets, influencing pathways related to cell growth and signaling .
Neurological Disorders
Research indicates that this compound may have applications in treating neurological conditions due to its ability to modulate neurotransmitter systems. Studies have explored its affinity for dopamine and norepinephrine transporters, suggesting its potential role in managing disorders such as depression and anxiety .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its bromine substituent enhances reactivity, allowing for further modifications that can lead to the development of novel compounds with unique properties .
Data Table: Summary of Applications
Case Study 1: Kinase Inhibition
A study evaluating the kinase inhibitory properties of various compounds found that derivatives of this compound exhibited significant inhibition against specific kinases involved in cancer progression. The structure–activity relationship was analyzed, revealing that modifications at the bromine position influenced potency .
Case Study 2: Neurotransmitter Modulation
In vitro studies demonstrated that this compound effectively inhibited the uptake of dopamine and norepinephrine, suggesting its potential as an antidepressant. The affinity for transporters was quantified using radiolabeled substrates, providing insights into its mechanism of action .
Mécanisme D'action
The mechanism by which 1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine is compared with other similar compounds to highlight its uniqueness:
1-(4-Bromopyridin-3-yl)piperidin-4-ol: Similar structure but lacks the N,N-dimethyl group.
4-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the piperidine ring.
2-Bromopyridine-4-carboxylic acid: Different functional groups and positions on the pyridine ring.
Propriétés
IUPAC Name |
1-(4-bromopyridin-3-yl)-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)10-4-7-16(8-5-10)12-9-14-6-3-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZFZMUMDAGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















